Gitogenin diacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gitogenin diacetate can be synthesized from gitogenin through acetylation. The process involves refluxing gitogenin with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, resulting in the formation of this compound as long needles with a melting point of 251-254°C .
Industrial Production Methods
Industrial production of this compound involves the extraction of gitogenin from plant sources, followed by its chemical modification. The extraction process includes hydrolysis of plant saponins to release gitogenin, which is then purified and subjected to acetylation . The large-scale production requires optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Gitogenin diacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Gitogenin diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various steroidal compounds.
Mechanism of Action
Gitogenin diacetate exerts its effects through multiple mechanisms:
Vascular Effects: It induces endothelium-dependent vasodilatation by acting on vascular M3 receptors.
Cardiac Effects: It affects cardiac M2 receptors, leading to a decrease in the rate and force of contractions.
Enzyme Inhibition: This compound inhibits enzymes such as UDP-glucuronosyltransferase 1A4 and α-glucosidase, which play roles in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Diosgenin: Another steroidal saponin with similar biological activities.
Tigogenin: A structural isomer of gitogenin with comparable properties.
Digitogenin: A related compound found in Digitalis lanata.
Uniqueness
Gitogenin diacetate is unique due to its specific acetylation, which enhances its solubility and stability compared to its parent compound, gitogenin . This modification also allows for more diverse chemical reactions and applications in various fields.
Properties
CAS No. |
3399-20-0 |
---|---|
Molecular Formula |
C31H48O6 |
Molecular Weight |
516.7 g/mol |
IUPAC Name |
[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-acetyloxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate |
InChI |
InChI=1S/C31H48O6/c1-17-9-12-31(34-16-17)18(2)28-26(37-31)14-24-22-8-7-21-13-25(35-19(3)32)27(36-20(4)33)15-30(21,6)23(22)10-11-29(24,28)5/h17-18,21-28H,7-16H2,1-6H3/t17-,18+,21+,22-,23+,24+,25-,26+,27-,28+,29+,30+,31-/m1/s1 |
InChI Key |
DKNKURXYEOJDRI-UHNDFYHCSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)OC(=O)C)OC(=O)C)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)OC(=O)C)OC(=O)C)C)C)C)OC1 |
Origin of Product |
United States |
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